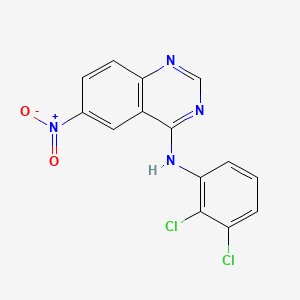

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine typically involves the following steps:

Chlorination: The dichlorophenyl group is introduced via chlorination reactions, often using thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the formation of the amine group through amidation reactions, typically using amines and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas and palladium on carbon, or sodium borohydride, are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amines, nitroso compounds, and substituted quinazolines.

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

Quinazoline derivatives, including N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine, have been extensively studied for their anticancer properties. They often act as inhibitors of protein kinases, which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have shown effectiveness against non-small cell lung cancer (NSCLC) by inhibiting mutant forms of the epidermal growth factor receptor (EGFR) .

Case Study: EGFR Inhibition

A study highlighted the synthesis of quinazoline derivatives that demonstrated high inhibitory activity against EGFR-mutant NSCLC cells. These compounds exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects . The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline core can enhance selectivity and efficacy against specific cancer types.

Viral Inhibition

Recent research has indicated that quinazoline derivatives can also inhibit viral infections, particularly coronaviruses. For example, a derivative was identified as effective against MERS-CoV, showcasing its potential application in antiviral therapies . The mechanism involves interference with viral replication processes mediated by specific kinases.

Case Study: Antiviral Properties

In a screening for antiviral compounds, N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine derivatives were found to inhibit MERS-CoV infection with an IC50 value significantly lower than that of many existing antiviral agents. This suggests a promising avenue for developing new treatments for viral infections .

Rho-Kinase Inhibition

This compound has also been explored as a Rho-kinase inhibitor. Rho-kinase plays a role in various pathologies, including hypertension and cancer metastasis. Compounds targeting this pathway can potentially treat conditions related to smooth muscle contraction and cellular migration .

Case Study: Rho-Kinase Inhibitors

Research has shown that quinazoline derivatives can effectively inhibit Rho-kinase activity, leading to reduced tumor growth and improved outcomes in models of cancer metastasis. These findings underscore the therapeutic relevance of targeting the Rho signaling pathway with quinazoline-based compounds .

Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of quinazoline derivatives are crucial for their application in clinical settings. Studies indicate that modifications to the chemical structure can enhance solubility and bioavailability, which are essential for effective drug development .

Key Findings on Bioavailability

The optimization of this compound has shown improved absorption rates and reduced toxicity in preliminary animal studies. This enhances its potential as a viable candidate for further clinical development .

Summary Table of Applications

作用機序

The mechanism of action of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

類似化合物との比較

Similar Compounds

N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Shares the dichlorophenyl and nitro groups but differs in the sulfonamide moiety.

Cariprazine: An antipsychotic drug with a similar dichlorophenyl group but different overall structure and pharmacological properties.

Uniqueness

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

生物活性

N-(2,3-Dichlorophenyl)-6-nitro-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article delves into its synthesis, biological evaluation, and underlying mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-amino-3,4-dichlorobenzoic acid with appropriate nitro-containing reagents. The resulting quinazolinamine derivatives have been characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits moderate to potent anti-proliferative activity against various cancer cell lines. For instance, a study evaluated its effects on nine different cancer cell lines, revealing that it significantly inhibited cell growth in the low micromolar range (IC50 values typically around 5–20 µM) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10.5 | Inhibition of BCRP and P-glycoprotein |

| H460/MX20 (Lung) | 15.0 | Increased accumulation of mitoxantrone |

| SW1116 (Colon) | 8.2 | Induction of apoptosis |

The compound's ability to inhibit the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) suggests that it may reverse multidrug resistance (MDR) in cancer cells. This is particularly relevant as MDR remains a significant barrier in effective cancer treatment .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects involve:

- Inhibition of ABC Transporters : The compound has been shown to interfere with the function of ABC transporters like BCRP and P-gp, leading to increased intracellular concentrations of chemotherapeutic agents .

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in vivo:

- Study on Xenograft Models : In a xenograft model using human breast cancer cells implanted in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

- Combination Therapies : When used in combination with standard chemotherapeutics like doxorubicin, enhanced therapeutic effects were noted, suggesting potential for use in combination therapy protocols.

特性

IUPAC Name |

N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRSZUJGLLIQMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。